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Compound of Interest

Compound Name: 3-Phenylphenol

Cat. No.: B1666291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenylphenol, also known as m-phenylphenol or 3-hydroxybiphenyl, is an organic aromatic

compound belonging to the class of biphenyls and phenols. It is characterized by a phenol ring

substituted with a phenyl group at the meta (3-) position. This compound serves as a versatile

building block in organic synthesis and has garnered interest in various industrial and research

applications. It is recognized for its utility as a disinfectant, preservative, and fungicide.[1]

Furthermore, in the realm of biochemical research, 3-Phenylphenol is a key reagent in the

sensitive colorimetric analysis of uronic acids.

This technical guide provides a comprehensive overview of the chemical properties and

structure of 3-Phenylphenol, including its physicochemical characteristics, spectral data, and

detailed experimental protocols for its synthesis, purification, and application in analytical

methods. The information presented herein is intended to be a valuable resource for

professionals in research, and drug development.

Chemical Structure and Identifiers
The chemical structure of 3-Phenylphenol consists of two phenyl rings directly bonded to each

other, with a hydroxyl group attached to the C3 position of one of the rings.

Table 1: Chemical Identifiers for 3-Phenylphenol
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Identifier Value

IUPAC Name [1,1'-Biphenyl]-3-ol[1]

Other Names

3-Hydroxybiphenyl, m-Biphenylol, m-

Hydroxybiphenyl, m-Hydroxydiphenyl, m-

Phenylphenol[1][2]

CAS Number 580-51-8[1]

Molecular Formula C₁₂H₁₀O[1]

Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)O[1]

InChI Key UBXYXCRCOKCZIT-UHFFFAOYSA-N[1]

Physical and Chemical Properties
3-Phenylphenol is a white to yellow-beige crystalline powder or solid at room temperature.[1] It

is sparingly soluble in water but exhibits good solubility in various organic solvents, including

ethanol, diethyl ether, and dimethyl sulfoxide (DMSO).[2][3]

Table 2: Physicochemical Properties of 3-Phenylphenol

Property Value

Molecular Weight 170.21 g/mol [3]

Melting Point 75-80 °C[4]

Boiling Point >300 °C[2]

Water Solubility 0.14 g/L at 25 °C[1]

pKa 9.64 at 25 °C[1]

Appearance White to yellow-beige crystalline powder[1]

Spectral Data
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The structural elucidation of 3-Phenylphenol is supported by various spectroscopic

techniques.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Phenylphenol shows a complex multiplet in the aromatic region,

corresponding to the nine protons on the two phenyl rings, and a broad singlet for the phenolic

hydroxyl proton.

Table 3: ¹H NMR Spectral Data of 3-Phenylphenol (CDCl₃, 90 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.64 - 7.14 m 9H Ar-H

5.05 s (br) 1H -OH

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-Phenylphenol displays twelve distinct signals, corresponding to

the twelve carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data of 3-Phenylphenol (CDCl₃)
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Chemical Shift (ppm) Assignment

155.6 C-OH

142.8 C-C (ipso)

141.1 C-C (ipso)

129.8 Ar-CH

128.7 Ar-CH

127.3 Ar-CH

119.5 Ar-CH

114.9 Ar-CH

114.2 Ar-CH

Infrared (IR) Spectroscopy
The IR spectrum of 3-Phenylphenol exhibits characteristic absorption bands for the hydroxyl

and aromatic functional groups.

Table 5: Key IR Absorption Bands of 3-Phenylphenol

Wavenumber (cm⁻¹) Vibration Mode

3600 - 3100 (broad) O-H stretch

3100 - 3000 C-H stretch (aromatic)

1600, 1580, 1480 C=C stretch (aromatic ring)

1350 - 1200 C-O stretch

900 - 675 C-H bend (aromatic)

Mass Spectrometry
The mass spectrum of 3-Phenylphenol shows a prominent molecular ion peak and

characteristic fragmentation patterns.
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Table 6: Key Mass Spectrometry Data for 3-Phenylphenol

m/z Ion

170 [M]⁺ (Molecular ion)

141 [M - CHO]⁺

115 [M - CHO - C₂H₂]⁺

Experimental Protocols
Synthesis of 3-Phenylphenol
Two common methods for the synthesis of 3-Phenylphenol are the Suzuki coupling and the

Ullmann condensation.

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an

arylboronic acid.

3-Bromophenol + Phenylboronic Acid Pd(PPh₃)₄
Na₂CO₃ (aq)

1. Toluene2. Reflux3. Aqueous Workup
& Extraction

4. Column Chromatography
or Recrystallization

5. 3-Phenylphenol6.

Click to download full resolution via product page

Suzuki Coupling Workflow for 3-Phenylphenol Synthesis

Protocol:

To a round-bottom flask, add 3-bromophenol (1 equivalent), phenylboronic acid (1.1

equivalents), and sodium carbonate (2 equivalents) dissolved in a minimal amount of water.

Add toluene as the solvent.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents) as the

catalyst.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the mixture to room temperature and add water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization.

This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

3-Iodophenol + Benzene Copper Powder
K₂CO₃

1. Pyridine or DMF2. High Temperature
(e.g., 150-200 °C)

3. Acidic Workup
& Extraction

4. Distillation or
Recrystallization

5. 3-Phenylphenol6.

Click to download full resolution via product page

Ullmann Condensation Workflow for 3-Phenylphenol Synthesis

Protocol:

In a sealed tube or a flask equipped with a reflux condenser, combine 3-iodophenol (1

equivalent), benzene (as the aryl source, in excess), potassium carbonate (2 equivalents),

and copper powder (1.5 equivalents).

Add a high-boiling polar solvent such as pyridine or dimethylformamide (DMF).

Heat the mixture to a high temperature (typically 150-200 °C) for several hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture and filter to remove the copper salts.

Acidify the filtrate with dilute hydrochloric acid and extract with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by vacuum distillation or recrystallization.

Purification by Recrystallization
Protocol:

Dissolve the crude 3-Phenylphenol in a minimum amount of a hot solvent (e.g., ethanol,

methanol, or a mixture of ethanol and water).

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

Allow the filtrate to cool slowly to room temperature to induce crystallization.

Further cool the mixture in an ice bath to maximize crystal yield.

Collect the crystals by vacuum filtration and wash with a small amount of the cold

recrystallization solvent.

Dry the purified crystals under vacuum.

Colorimetric Assay for Uronic Acid Determination
3-Phenylphenol is used in a colorimetric method to quantify uronic acids. The assay is based

on the reaction of uronic acids with 3-phenylphenol in a sulfuric acid/tetraborate solution to

produce a colored product.
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Sample containing
Uronic Acid

Add Sulfamic Acid/
Potassium Sulfamate

Add Sodium Tetraborate
in Sulfuric Acid

Heat at 100 °C
for 20 min

Cool in Ice Bath

Add 3-Phenylphenol
Reagent

Incubate at room temp.

Measure Absorbance
at 520 nm

Click to download full resolution via product page

Workflow for the Colorimetric Determination of Uronic Acid
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Protocol:

Prepare a standard curve using known concentrations of galacturonic acid.

To 400 µL of the sample or standard in a glass tube, add 40 µL of 4 M sulfamic

acid/potassium sulfamate solution (pH 1.6) and mix.

Carefully add 2.4 mL of 75 mM sodium tetraborate in concentrated sulfuric acid and vortex

vigorously.

Heat the tubes in a boiling water bath for 20 minutes.

Cool the tubes in an ice bath for 10 minutes.

Add 80 µL of 0.15% (w/v) 3-phenylphenol in 0.5% (w/v) NaOH to each tube and vortex

immediately.

Allow the color to develop at room temperature for at least 10 minutes.

Measure the absorbance at 520 nm using a spectrophotometer.

Calculate the uronic acid concentration in the samples by comparing their absorbance to the

standard curve.

Biological Activity and Potential Applications
3-Phenylphenol exhibits a range of biological activities that are of interest to researchers and

drug development professionals.

Antimicrobial and Fungicidal Activity: It is widely used as a disinfectant, preservative, and

fungicide.[1] Its mechanism of action is believed to involve the disruption of microbial cell

membranes, leading to cell death or inhibition of growth.[1]

Antioxidant Properties: 3-Phenylphenol can act as an antioxidant by scavenging free

radicals and inhibiting oxidative reactions.[1]

Enzyme Inhibition: While specific studies on 3-Phenylphenol are limited, related phenolic

compounds are known to inhibit various enzymes. For instance, it has been found to inhibit
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transfer reactions of flavonol glycosides.[3] The metabolism of biphenyl, of which 3-
phenylphenol is a metabolite, involves cytochrome P450 enzymes.[2] Polyphenolic

compounds, in general, are known to interact with and modulate the activity of CYP450

isoenzymes, which can have significant implications for drug metabolism.

Immunomodulatory Effects: In vitro studies have suggested that 3-Phenylphenol may have

immunomodulatory effects on human liver cells.[3]

The biological activities of 3-Phenylphenol suggest its potential for further investigation in the

development of new antimicrobial agents and as a lead compound in drug discovery programs.

Its ability to interact with biological systems warrants further exploration of its specific molecular

targets and signaling pathways.

Safety Information
3-Phenylphenol is classified as an irritant. It can cause skin and serious eye irritation, and may

cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves,

safety glasses, and a lab coat, should be worn when handling this chemical. Work should be

conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes,

rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical

attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenylphenol:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666291#3-phenylphenol-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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